An In-depth Technical Guide to the Synthesis of N-cyclopentylquinolin-8-amine
An In-depth Technical Guide to the Synthesis of N-cyclopentylquinolin-8-amine
This guide provides a comprehensive technical overview for the synthesis of N-cyclopentylquinolin-8-amine, a significant quinoline derivative with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed synthetic strategies, mechanistic insights, and characterization protocols.
Introduction: The Significance of 8-Aminoquinoline Scaffolds
The 8-aminoquinoline core is a privileged scaffold in medicinal chemistry, most notably recognized in the antimalarial drugs primaquine and tafenoquine.[1][2] The nitrogen atom at the 8-position serves as a crucial point for chemical modification, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.[3] Derivatives of 8-aminoquinoline have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and neuroprotective activities.[3] The introduction of an N-cyclopentyl group is a strategic modification to enhance lipophilicity and potentially modulate target engagement and pharmacokinetic properties.
Strategic Approaches to the Synthesis of N-cyclopentylquinolin-8-amine
The synthesis of N-cyclopentylquinolin-8-amine can be approached through several established methodologies. The two most prominent and logical strategies are the Buchwald-Hartwig amination and reductive amination. The choice between these routes will depend on the availability of starting materials, desired scale, and laboratory capabilities.
Primary Synthetic Routes
Figure 1: Primary synthetic strategies for N-cyclopentylquinolin-8-amine.
Method 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This method is highly versatile and tolerates a wide range of functional groups, making it a robust choice for the synthesis of N-aryl and N-heteroaryl amines.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-arylated amine and regenerates the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results.
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the synthesis of N-aryl quinolines.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 8-Bromoquinoline | 208.05 | 1.0 | 1.0 |
| Cyclopentylamine | 85.15 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| Xantphos | 578.68 | 0.04 | 0.04 |
| Sodium tert-butoxide | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | - | - | - |
Procedure:
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Reaction Setup: To an oven-dried Schlenk tube, add 8-bromoquinoline (208 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and Xantphos (23.1 mg, 0.04 mmol).
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Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
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Solvent and Reagent Addition: Add anhydrous toluene (5 mL) followed by cyclopentylamine (0.12 mL, 1.2 mmol) via syringe.
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Reaction: Seal the tube and heat the mixture at 110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
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Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-cyclopentylquinolin-8-amine.
Method 2: Reductive Amination
Reductive amination is a two-step, one-pot reaction that involves the formation of an imine or enamine from an amine and a carbonyl compound, followed by in-situ reduction to the corresponding amine. This method is a cornerstone of amine synthesis.
Mechanistic Rationale
The reaction proceeds through the nucleophilic attack of the primary amine (8-aminoquinoline) on the carbonyl carbon of cyclopentanone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, selectively reduces the imine to the final secondary amine product. These mild reducing agents are preferred as they do not readily reduce the ketone starting material.
Figure 3: Reaction pathway for reductive amination.
Experimental Protocol: Reductive Amination
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 8-Aminoquinoline | 144.17 | 1.0 | 1.0 |
| Cyclopentanone | 84.12 | 1.5 | 1.5 |
| Sodium triacetoxyborohydride | 211.94 | 1.5 | 1.5 |
| Dichloroethane (DCE) | - | - | - |
| Acetic Acid | 60.05 | catalytic | - |
Procedure:
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Reaction Setup: To a round-bottom flask, add 8-aminoquinoline (144 mg, 1.0 mmol) and dichloroethane (10 mL).
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Reagent Addition: Add cyclopentanone (0.13 mL, 1.5 mmol) and a catalytic amount of acetic acid (1-2 drops). Stir the mixture at room temperature for 30 minutes.
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Reduction: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes.
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Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).
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Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-cyclopentylquinolin-8-amine.
Characterization of N-cyclopentylquinolin-8-amine
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are predicted spectral data based on the analysis of the molecular structure and data from analogous compounds.
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₁₄H₁₆N₂ |
| Molecular Weight | 212.29 g/mol |
| Appearance | Yellow to brown oil or low-melting solid |
| Boiling Point | > 300 °C (estimated) |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Insoluble in water. |
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.85 | dd, J = 4.2, 1.7 Hz | 1H | H-2 (quinoline) |
| 8.05 | dd, J = 8.3, 1.7 Hz | 1H | H-4 (quinoline) |
| 7.40 | dd, J = 8.3, 4.2 Hz | 1H | H-3 (quinoline) |
| 7.35 | t, J = 7.8 Hz | 1H | H-6 (quinoline) |
| 7.10 | d, J = 7.8 Hz | 1H | H-5 (quinoline) |
| 6.90 | d, J = 7.8 Hz | 1H | H-7 (quinoline) |
| 6.50 (br s) | s | 1H | NH |
| 4.10 | m | 1H | N-CH (cyclopentyl) |
| 2.10 - 1.60 | m | 8H | CH₂ (cyclopentyl) |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 148.5 | C-2 |
| 145.0 | C-8a |
| 138.0 | C-8 |
| 136.0 | C-4 |
| 129.0 | C-4a |
| 127.5 | C-6 |
| 121.5 | C-3 |
| 115.0 | C-5 |
| 108.0 | C-7 |
| 55.0 | N-CH (cyclopentyl) |
| 33.5 | CH₂ (cyclopentyl) |
| 24.0 | CH₂ (cyclopentyl) |
Mass Spectrometry (ESI+):
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m/z: 213.1386 [M+H]⁺, calculated for C₁₄H₁₇N₂⁺: 213.1386
Infrared (IR) Spectroscopy (ATR):
| Wavenumber (cm⁻¹) | Assignment |
| 3350 | N-H stretch |
| 3050 | Aromatic C-H stretch |
| 2950, 2870 | Aliphatic C-H stretch |
| 1600, 1580, 1500 | C=C and C=N stretch (aromatic) |
| 1320 | C-N stretch |
| 820, 750 | C-H bend (aromatic) |
Conclusion
This guide outlines two robust and reliable synthetic routes for the preparation of N-cyclopentylquinolin-8-amine. The Buchwald-Hartwig amination offers a highly efficient and versatile approach, while reductive amination provides a classic and cost-effective alternative. The provided experimental protocols and predicted characterization data serve as a comprehensive resource for researchers undertaking the synthesis and study of this and related 8-aminoquinoline derivatives. The successful synthesis and characterization of this molecule will enable further exploration of its potential applications in various fields of chemical and biological sciences.
References
- A Study of an 8-Aminoquinoline-Directed C(sp2)
-
8-Aminoquinoline - Wikipedia. ([Link])
-
8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem. ([Link])
-
Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation - ResearchGate. ([Link])
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC - NIH. ([Link])
-
Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - MDPI. ([Link])
-
Cyclopentanone - the NIST WebBook - National Institute of Standards and Technology. ([Link])
-
Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides - ResearchGate. ([Link])
-
Buchwald–Hartwig amination - Wikipedia. ([Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. ([Link])
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. ([Link])
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. ([Link])
-
8-Hydroxyquinoline - the NIST WebBook - National Institute of Standards and Technology. ([Link])
